molecular formula C15H10N4O B1425009 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1255781-34-0

2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B1425009
M. Wt: 262.27 g/mol
InChI Key: FJLDOYHJRUAIET-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, also known as NPT, is a heterocyclic compound that has gained interest in recent years due to its potential applications in various fields of research and industry1. It has a molecular weight of 262.27 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one.



Molecular Structure Analysis

The molecular structure of 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is not explicitly described in the search results. However, related compounds with pyrazolo[1,2,4]triazine scaffolds have been studied2.



Chemical Reactions Analysis

Specific chemical reactions involving 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one are not explicitly mentioned in the search results.


Scientific Research Applications

Synthesis and Chemical Properties

  • A study explored the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing the naphthofuran moiety, demonstrating the chemical versatility and synthetic accessibility of compounds related to 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (Abdelhamid, Shokry, & Tawfiek, 2012).

Pharmacokinetics and Metabolism

  • Research on a related compound, 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1,2,4]triazine, showed its potential as a GABA(A) alpha5 inverse agonist with cognitive enhancement properties, indicating the potential pharmacological applications of similar structures (Jones et al., 2006).

Reactivity and Interaction Studies

  • Investigations into the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, a structurally similar compound, provided insights into the chemical behavior and potential interactions of 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one derivatives (Mironovich & Shcherbinin, 2014).

Synthesis of Heterocyclic Compounds

  • Research on the synthesis of heterocyclic compounds, including pyrazolo[1,5-a][1,3,5]triazines with various substituents, highlights the synthetic adaptability and potential for the creation of novel compounds related to 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (Velihina et al., 2020).

Molecular Modelling and Anticonvulsant Activity

  • A study on naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives, which share structural features with 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, showed potential anticonvulsant activities, suggesting similar pharmacological potentials for related compounds (Ghareb et al., 2017).

Safety And Hazards

Specific safety and hazard information for 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is not available in the search results.


Future Directions

The future directions for research on 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one are not explicitly mentioned in the search results. However, related compounds with pyrazolo[1,2,4]triazine scaffolds have shown promise as novel CDK2 inhibitors, suggesting potential applications in cancer treatment2.


properties

IUPAC Name

2-naphthalen-1-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c20-15-14-8-13(18-19(14)9-16-17-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLDOYHJRUAIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=NNC(=O)C4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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